molecular formula C12H11N B1294863 5-Methyl-2-phenylpyridine CAS No. 27012-22-2

5-Methyl-2-phenylpyridine

Cat. No. B1294863
CAS RN: 27012-22-2
M. Wt: 169.22 g/mol
InChI Key: ZYLPQYYLLRBVOK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 5-Methyl-2-phenylpyridine is approximately .

Scientific Research Applications

Synthesis and Reactivity with DNA

5-Methyl-2-phenylpyridine and its derivatives have been studied for their role as ultimate carcinogens of heterocyclic aromatic amines. These compounds, including 2-acetoxyamino-5-phenylpyridine and its methyl derivative, have shown significantly higher reactivity with DNA compared to their proximate carcinogens, supporting their role in DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).

Catalyzed Methylation Reactions

Palladium-catalyzed methylation reactions involving 5-Methyl-2-phenylpyridine have been explored. A novel reaction catalyzed by Pd(OAc)2 using peroxides as both methylating agents and hydrogen acceptors has been reported, indicating the versatility of 5-Methyl-2-phenylpyridine in organic synthesis (Zhang, Feng, & Li, 2008).

Zeolite Catalysts in Synthesis

The vapor-phase cyclization of various compounds over zeolite catalysts has been used to synthesize 5-Methyl-2-phenylpyridine. This research highlights the influence of catalyst modification, temperature, and other parameters on the yield of 5-Methyl-2-phenylpyridine (Gopal & Subrahmanyam, 2001).

Aromatic Substitution Reactions

Studies on aromatic substitution reactions have shown that phenyllithium reacts with 3-alkylpyridines to primarily yield 3-alkyl-2-phenylpyridine, highlighting the chemical behavior of 5-Methyl-2-phenylpyridine derivatives under different conditions (Abramovitch & Giam, 1962).

Neurotoxin Studies

1-Methyl-4-phenylpyridine (MPP+), a metabolite related to 5-Methyl-2-phenylpyridine, has been studied for its neurotoxic effects. MPP+ inhibits NADH-linked oxidation in brain mitochondria, indicating potential relevance in neurodegenerative disease research (Nicklas, Vyas, & Heikkila, 1985).

Applications in Organic Synthesis

Various research studies have focused on the synthesis of 5-Methyl-2-phenylpyridine derivatives, highlighting their potential in organic synthesis and chemical transformations (Prostakov, Sorokin, & Ismailov, 1967).

properties

IUPAC Name

5-methyl-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPQYYLLRBVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949783
Record name 5-Methyl-2-phenylpyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenylpyridine

CAS RN

27012-22-2, 64828-54-2
Record name 5-Methyl-2-phenylpyridine
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Record name 5-Methyl-2-phenylpyridine
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Record name Pyridine, methylphenyl-
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Record name 5-Methyl-2-phenylpyridine
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Record name 5-methyl-2-phenylpyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-methylpyridine (2.00 g, 11.63 mmol), phenylboronic acid (1.56 g, 12.79 mmol), barium hydroxide (5.50 g, 17.4 mmol), DME (80 mL) and water (15 mL) was purged with dry argon. Tetrakis(triphenylphosphine)palladium(0) (672 mg, 0.58 mmol) was added, and the resultant solution was stirred at 80° C. for 4 hours. The solvents were evaporated in vacuo, and the residue partitioned between EtOAc and water and acidified with 1M aq. HCl. The aqueous extract was separated, and extracted with EtOAc. The organic extracts were combined, washed with NaHCO3 and 5% aq. Na2S2O3, dried (Na2SO4), filtered and the solvent evaporated in vacuo. The residue was purified by chromatography (Silica gel, CH2Cl2) to afford the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
672 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Bromo-5-methylpyridine (30 g, 174 mmol), phenylboronic acid (25.5 g, 209 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (2.86 g, 6.98 mmol) and potassium phosphate tribasic monohydrate (120 g, 523 mmol) were added to toluene (600 mL) and water (60 mL). The reaction mixture was degassed with nitrogen for 20 min. Pd2(dba)3 (3.19 g, 3.49 mmol) was added and the reaction mixture was refluxed for 18 h. After cooling, the organic layer was separated and the aqueous layer extracted with 3×50 mL dichloromethane, dried over sodium sulfate and evaporated. The crude product was chromatographed on silica gel with 75/25 (v/v) hexane/EtOAc and then distilled on a Kugelrohr apparatus (150° C., 100 mbar) to give 26 g (88%) of 5-methyl-2-phenylpyridine as a white solid. The product was confirmed by NMR and GC/MS. HPLC purity: 99.2%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.19 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Phenylboronic acid (732 mg, 6 mmol), 2-bromo-5-methylpyridine (1.03 g, 5.99 mmol), and Pd (PPh3)4 (350 mg, 0.303 mmol) were heated in 0.4 M K2CO3 (30 mL, 12 mmol) and CH3CN (30 mL) at 90° overnight. The mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was partitioned between brine and ethyl acetate. The organic layer was separated, dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (9:1 hexanes:ethyl acetate) to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ 8.50 (m, 1H), 8.05 (m, 2H), 7.85 (d, J=8.4 Hz, 1H), 7.68-7.71 (m, 1H), 7.37-7.50 (m, 3H), 2.34 (s, 3H); MS (APCI+) m/z 170 (M+H)+.
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Synthesized using 2-bromo-5-methyl-pyridine (2.92 g, 16.95 mmol) and phenylboronic acid (3.09 g, 25.4 mmol) according to Method C. Crude product was purified by flash chromatography on silica-gel using a mixture of hexane/ethyl acetate (8:1) as eluent. White solid. Yield: 1.99 g, 70%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=2.38 (s, 3H), 7.37-7.43 (m, 1H), 7.44-7.51 (m, 2H), 7.54-7.60 (m, 1H), 7.60-7.67 (m, 1H), 7.95-8.00 (m, 2H), 8.51-8.55 (m, 1H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=18.1, 120.0, 126.7, 128.6, 128.7, 131.5, 137.3, 139.4, 150.1, 154.8; (ESI): m/z=169.97 [M+H]+.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-bromo-5-methylpyridine (11.25 g, 65.39 mmol), phenylboronic acid (9.5 g, 78.47 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (1.0 g, 2.61 mmol), and potassium phosphate tribasic (45 g, 196.17 mmol), 250 mL of toluene and 25 mL of water were placed in a 500 mL round-bottom flask. Nitrogen was bubbled directly into the mixture for 30 min after which tris(dibenzylideneacetone) dipalladium(0) (598 mg, 0.653 mmol) was added. Nitrogen was bubbled for another 15 min then the reaction mixture was heated to reflux for 16 h under nitrogen. The mixture was cooled and the organic layer was separated from the aqueous layer. The organic layers are washed with saturated brine solution, dried over magnesium sulfate, filtered, and the solvent removed under vacuum to give an off-white solid as the crude. The crude was purified by column chromatography using silica gel as the stationary phase and 5%-10% ethyl acetate in hexanes as the mobile phase. 10.11 g of desired product was obtained after purification (92% yield).
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
598 mg
Type
catalyst
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
69
Citations
DV Gopal, M Subrahmanyam - Green Chemistry, 2001 - pubs.rsc.org
… This paper describes for the first time the direct synthesis of 5-methyl-2-phenylpyridine from the vapour phase reaction of acetophenone, propionaldehyde, formaldehyde and ammonia …
Number of citations: 8 pubs.rsc.org
CS Giam, JL Stout - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
… For example, the simplest procedure3 to prepare 5-methyl-2-phenylpyridine gave a 2% yield ; the yield by the above procedure was 45%. Also, the old methods often require several …
Number of citations: 34 pubs.rsc.org
RA Abramovitch, GC Seng… - Canadian Journal of …, 1960 - cdnsciencepub.com
… In the first case the main product was 3-methyl-2phenylpyridine together with a small amount of 5-methyl-2-phenylpyridine, the ratio of the isomers being 19:l. The structure of the …
Number of citations: 35 cdnsciencepub.com
RF Francis, CD Crews, BS Scott - The Journal of Organic …, 1978 - ACS Publications
A series of 2, 5-disubstituted 2, 5-dihydropyridines (10) have beenprepared from2-alkyl (phenyl)-l-lithio-1, 2-dihydropyridines (1) and alkyl halidesand have been characterized bytheir …
Number of citations: 42 pubs.acs.org
S Oh, N Jung, J Lee, J Kim, KM Park, Y Kang - Bulletin of the Korean …, 2014 - Citeseer
… Blue phosphorescent (dfpypy)2Ir(mppy), where dfpypy = 2',6'-difluoro-2,3'-bipyridine and mppy = 5-methyl2-phenylpyridine, has been synthesized by newly developed effective method …
Number of citations: 3 citeseerx.ist.psu.edu
DV Gopal, M Subrahmanyam - Green Chemistry, 2001 - pubs.rsc.org
… pore structure of a molecular sieve catalyst provides a good opportunity for the synthesis of large size molecules such as 2-methyl-6-phenylpyridine 20 and 5-methyl-2-phenylpyridine. …
Number of citations: 11 pubs.rsc.org
MA Esteruelas, AM López, E Oñate… - Inorganic …, 2018 - ACS Publications
… , the treatment of 4 with 1.0 equiv of 2-phenylpyridine (C 6 H 5 -py), 2-(2,4-difluorophenyl)pyridine (C 6 H 3 F 2 -py), 2-(p-tolyl)pyridine (C 6 H 4 Me-py), and 5-methyl-2-phenylpyridine (…
Number of citations: 29 pubs.acs.org
L Liu, YC Gu, CP Zhang - Chemical Communications, 2022 - pubs.rsc.org
… The position of the substituent might have little influence on the C–H trifluoromethylselenolation as the standard reactions of 5-methyl-2-phenylpyridine (1b), 3-methyl-2-phenylpyridine (…
Number of citations: 8 pubs.rsc.org
J Emmerich, Q Hu, N Hanke… - Journal of medicinal …, 2013 - ACS Publications
Potent and selective CYP11B1 inhibitors could be promising therapeutics for the treatment of Cushing’s syndrome. Optimization of Ref 1 (5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine) …
Number of citations: 56 pubs.acs.org
RA Abramovitch, CS Giam - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… (5) or extracted with ether and the ethereal extract oxidized and the products analyzed by gas chromatography, the ratio of 3-methy1-2phenylpyridine to 5-methyl-2-phenylpyridine was …
Number of citations: 13 cdnsciencepub.com

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